molecular formula C19H20N2OS B2502388 N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536701-91-4

N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No. B2502388
CAS RN: 536701-91-4
M. Wt: 324.44
InChI Key: XJOQZSLYQRHLHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of interest in recent research due to their potential biological activities. For instance, the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involved confirming their structures through 1H NMR, IR, and elemental analysis . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides followed a multi-step process starting from 4-chlorophenoxyacetic acid, leading to various derivatives with confirmed structures via IR, 1H-NMR, and EI-MS spectral analysis . These studies highlight the importance of stepwise synthesis and structural confirmation in the development of acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by various intramolecular and intermolecular interactions. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate showed a folded conformation stabilized by an intramolecular N—H⋯N hydrogen bond . The crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide revealed a non-planar structure between the phenyl ring and the imidazolidine ring, with intermolecular N1—H1⋯O5 hydrogen bonds forming a centrosymmetric dimer . These findings demonstrate the complexity of acetamide derivatives' molecular structures and the significance of hydrogen bonding in their stabilization.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their molecular structure and the presence of functional groups. The synthesized 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were screened for their biological activity, indicating that the presence of the oxadiazole moiety and sulfanyl group contributes to their reactivity . Additionally, the vibrational spectroscopic analysis of N—(4—chlorophenyl)—2—[(4,6—di—aminopyrimidin—2—yl)sulfanyl]acetamide provided insights into the effects of rehybridization and hyperconjugation on the molecule's stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the title compound 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide displayed an intermolecular N—H⋯O hydrogen bond that links molecules into infinite chains, affecting its physical state and potentially its solubility . The vibrational spectroscopic signatures of acetamide derivatives also provide valuable information about their chemical properties, such as bond strengths and the presence of functional groups .

Scientific Research Applications

  • Biological Screening and Fingerprint Applications : A study by Khan et al. (2019) explored the biological activities of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), revealing significant antibacterial, antifungal, and anthelmintic activities. Interestingly, one of the compounds demonstrated effectiveness in latent fingerprint detection on various flat surfaces, suggesting potential applications in forensic science (Khan et al., 2019).

  • Synthesis and Structural Studies : Research by Skladchikov et al. (2013) focused on the synthesis and structure of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline derivatives. They explored the Heck cyclization process, which is crucial for the formation of various pharmaceutical and natural products (Skladchikov et al., 2013).

  • Pharmacological Evaluation and Molecular Docking : Siddiqui et al. (2014) synthesized and evaluated N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, discovering their potential as antibacterial agents against various bacterial strains. Molecular docking studies indicated a significant correlation with bioactivity data, indicating their potential in drug discovery (Siddiqui et al., 2014).

  • NMR Spectral Studies : Gowda et al. (2007) conducted 1H and 13C NMR spectral studies on N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides, providing insights into the influence of Cl and methyl substitution on chemical shifts. This research contributes to a deeper understanding of the structural aspects of these compounds (Gowda & Gowda, 2007).

  • Vibrational Spectroscopic Signatures : A study by Mary et al. (2022) characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide using Raman and Fourier transform infrared spectroscopy. The research highlights the importance of vibrational spectroscopic techniques in understanding the structural and electronic properties of such compounds (Mary et al., 2022).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-8-9-16(13(2)10-12)21-18(22)11-23-19-14(3)20-17-7-5-4-6-15(17)19/h4-10,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOQZSLYQRHLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

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